molecular formula C19H30ClNO B1679155 Procyclidine hydrochloride CAS No. 1508-76-5

Procyclidine hydrochloride

Cat. No.: B1679155
CAS No.: 1508-76-5
M. Wt: 323.9 g/mol
InChI Key: ZFSPFXJSEHCTTR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Procyclidine hydrochloride primarily targets the Muscarinic acetylcholine receptors M1, M2, and M3 . These receptors play a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion .

Mode of Action

This compound acts as an antagonist to the muscarinic acetylcholine receptors . It is thought to exert its therapeutic effects by blocking central cholinergic receptors , thereby balancing cholinergic and dopaminergic activity in the basal ganglia . This balance is crucial in controlling the speed, precision, and smoothness of voluntary muscle movement .

Biochemical Pathways

It is known that the drug’s antispasmodic effects are related to the blockage of central cholinergic receptors . By blocking these receptors, this compound can influence the activity of neurotransmitters in the brain, particularly acetylcholine and dopamine, which play key roles in motor function and the manifestation of Parkinson’s disease symptoms .

Pharmacokinetics

After oral dosing, the mean peak plasma concentration of this compound is 116 ng/ml, and its mean bioavailability is 75% . The drug has a half-life of approximately 12 hours , indicating that it remains in the body for a significant period of time. This allows for sustained therapeutic effects with regular dosing .

Result of Action

This compound exerts an antispasmodic effect on smooth muscle, which can lead to a reduction in salivation and potentially produce mydriasis (dilation of the pupils) . It is used to treat symptomatic Parkinsonism and extrapyramidal dysfunction caused by antipsychotic agents . Many of its effects are due to its pharmacologic similarities with atropine .

Biochemical Analysis

Biochemical Properties

Procyclidine hydrochloride acts by blocking central cholinergic receptors, thus balancing cholinergic and dopaminergic activity in the basal ganglia . It interacts with Muscarinic acetylcholine receptors M1, M2, and M3 . The nature of these interactions is antagonistic .

Cellular Effects

This compound has an atropine-like action on parasympathetic-innervated peripheral structures including smooth muscle . Its antispasmodic effects are thought to be related to the blockage of central cholinergic receptors M1, M2, and M4 . It influences cell function by exerting an antispasmodic effect on smooth muscle, and may produce mydriasis and reduction in salivation .

Molecular Mechanism

It is thought that this compound acts by blocking central cholinergic receptors, thus balancing cholinergic and dopaminergic activity in the basal ganglia . Many of its effects are due to its pharmacologic similarities with atropine .

Temporal Effects in Laboratory Settings

It is known that significant autonomic effects occur within 0.5 hours of intravenous administration and at about 1-2 hours after oral dosing . Significant effects on pupil diameter, visual near point, salivary secretion, and heart rate occur after intravenous treatment, and similar but less marked effects occur after oral dosing .

Dosage Effects in Animal Models

Animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .

Metabolic Pathways

The major metabolic pathway of this compound is hydroxylation of the alicyclic group

Transport and Distribution

It is known that this compound is a muscarinic antagonist that crosses the blood-brain barrier .

Subcellular Localization

It is known that this compound has an atropine-like action on parasympathetic-innervated peripheral structures .

Preparation Methods

Synthetic Routes and Reaction Conditions: Procyclidine hydrochloride is synthesized through a multi-step process. The synthesis begins with the preparation of 3-(1-pyrrolidino)propiophenone. This ketone is then reacted with phenylmagnesium bromide, followed by catalytic hydrogenation of the resulting carbinol. The hydrogenation can be controlled to reduce only one aromatic ring .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The hydrochloride salt form is preferred for its stability and solubility .

Chemical Reactions Analysis

Types of Reactions: Procyclidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Procyclidine can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The compound can be reduced, particularly during its synthesis, where catalytic hydrogenation is employed.

    Substitution: Procyclidine can undergo substitution reactions, especially involving its aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation typically uses hydrogen gas and a metal catalyst such as palladium or platinum.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Procyclidine hydrochloride has a wide range of scientific research applications:

Properties

IUPAC Name

1-cyclohexyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO.ClH/c21-19(17-9-3-1-4-10-17,18-11-5-2-6-12-18)13-16-20-14-7-8-15-20;/h1,3-4,9-10,18,21H,2,5-8,11-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSPFXJSEHCTTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CCN2CCCC2)(C3=CC=CC=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045357
Record name Procyclidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1508-76-5
Record name Procyclidine hydrochloride
Source CAS Common Chemistry
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Record name Procyclidine hydrochloride [USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Procyclidine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757293
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Record name Procyclidine hydrochloride
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Record name Procyclidine hydrochloride
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Record name PROCYCLIDINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Procyclidine hydrochloride exert its anticholinergic effects?

A1: this compound competitively binds to striatal cholinergic receptors, diminishing acetylcholine activity. [] This, in turn, reduces the frequency and severity of akinesia, rigidity, and tremor associated with uncontrollable body movements. [] It may also block dopamine re-uptake by nerve terminals, thereby increasing dopamine activity. []

Q2: How does this compound impact epileptic activity in the brain?

A2: Research suggests that this compound, similar to other anticholinergics like hyoscine and methixene, may partially release certain cerebral cortical activities from the influence of the reticular formation. [] This is attributed to the drug's depressant effects on the reticular formation. []

Q3: What is the molecular structure of this compound?

A3: this compound (α-cyclohexyl-α-phenyl-1-pyrrolidinepropanol hydrochloride) has its structure elucidated through X-ray crystallography. [, ] It shares common stereochemical features with other anticonvulsants like diphenylhydantoin and diazepam. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: While the provided abstracts do not explicitly state the molecular formula and weight, this information can be easily obtained from chemical databases like PubChem or ChemSpider.

Q5: What analytical techniques are commonly used to quantify this compound?

A5: Several methods have been employed for this compound quantification:

  • RP-HPLC: A validated method using a chiral AGP column with a sodium acetate buffer and acetonitrile mobile phase allows for precise estimation in pharmaceutical dosage forms. []
  • Derivative Spectrometry: This technique minimizes interference from excipients and offers sufficient sensitivity for quantitative analysis in formulated products. []
  • Ion-Responsive Electrodes: Plastic electrodes coated with PVC films containing specific plasticizers respond to this compound and enable its assay in tablets. []
  • LC-MS/MS: A rapid and sensitive method using liquid-liquid extraction and a C18 column with methanol and formic acid mobile phase enables this compound quantification in human plasma. []

Q6: What are the key considerations for ensuring the accuracy of this compound assays?

A6: Spectral slit width significantly impacts the UV absorption of this compound. Narrow slits are crucial during spectrophotometric determination to avoid falsely low extinction coefficient values. []

Q7: What is the duration of action of this compound?

A8: A study investigating the prophylactic use of this compound against extrapyramidal side effects (EPS) observed that symptoms recurred four to five hours after an intramuscular dose of 10 mg. [, ] This suggests a relatively short duration of action for this route of administration.

Q8: What are the primary clinical uses of this compound?

A8: this compound is primarily prescribed for:

  • Parkinsonism: It alleviates symptoms like akinesia, rigidity, and tremor, either as a standalone treatment or alongside other medications. [, , ]
  • Drug-Induced Extrapyramidal Symptoms (EPS): It effectively manages EPS arising from antipsychotic medications. [, , ]

Q9: How does this compound compare to other antiparkinsonian drugs in terms of efficacy?

A10: A double-blind study compared this compound to Levodopa and a placebo in treating Parkinson's disease. [] While the abstract does not provide definitive conclusions, it highlights the increasing preference for Levodopa as the treatment of choice for Parkinsonism. [] Another study found this compound effective in preventing air sickness. []

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